Cas no 1461707-71-0 (4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride)

4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride
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- Inchi: 1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H
- InChI Key: XMSNDRCTYFBNKK-UHFFFAOYSA-N
- SMILES: NC1(C2=NOC=N2)CCOCC1.Cl
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132652-1.0g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-132652-10.0g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 10.0g |
$4606.0 | 2023-02-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10958-1-100MG |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 100MG |
¥ 963.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10958-1-250MG |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 250MG |
¥ 1,544.00 | 2023-04-07 | |
TRC | E589995-100mg |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 100mg |
$ 340.00 | 2022-06-02 | ||
Enamine | EN300-132652-0.05g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 0.05g |
$249.0 | 2023-02-15 | |
Enamine | EN300-132652-0.25g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 0.25g |
$530.0 | 2023-02-15 | |
Enamine | EN300-132652-0.5g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 0.5g |
$835.0 | 2023-02-15 | |
Enamine | EN300-132652-500mg |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95.0% | 500mg |
$835.0 | 2023-09-30 | |
1PlusChem | 1P01A6VY-10g |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride |
1461707-71-0 | 95% | 10g |
$5755.00 | 2023-12-21 |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride Related Literature
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1. Book reviews
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride
Comprehensive Overview of 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride (CAS No. 1461707-71-0)
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride (CAS No. 1461707-71-0) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a 1,2,4-oxadiazole ring linked to an oxan-4-amine backbone, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.
The compound's hydrochloride salt form enhances its solubility and stability, which is critical for laboratory and industrial applications. Recent studies have explored its role in modulating cell signaling pathways, with some suggesting its utility in developing novel therapeutic agents. The growing demand for heterocyclic compounds in medicinal chemistry has further propelled interest in this molecule, as it aligns with trends in fragment-based drug design and small-molecule inhibitors.
In the context of current research trends, 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride is often discussed alongside topics like structure-activity relationships (SAR) and computational chemistry. These areas are particularly relevant as scientists seek to optimize the compound's properties for specific applications. For instance, its oxadiazole moiety is known to contribute to hydrogen bonding and π-stacking interactions, which are essential for molecular recognition in drug development.
Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. Given the rising prevalence of neurological disorders, researchers are investigating whether 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride could serve as a precursor for neuroprotective agents. Its ability to cross the blood-brain barrier (BBB) is a subject of ongoing studies, with preliminary data suggesting favorable pharmacokinetic properties.
From a synthetic chemistry perspective, the compound's preparation involves multi-step organic synthesis, often starting from readily available precursors. Optimizing its yield and purity is a key focus for industrial-scale production, especially as demand grows for high-purity intermediates in pharmaceutical manufacturing. Techniques like HPLC purification and NMR characterization are commonly employed to ensure quality control.
Environmental and safety considerations are also paramount when working with 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride. While it is not classified as a hazardous material, proper handling protocols are recommended to minimize exposure. Researchers are encouraged to follow Good Laboratory Practices (GLP) and adhere to REACH compliance standards when using this compound in experiments.
In summary, 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride (CAS No. 1461707-71-0) represents a versatile and promising compound in modern chemistry. Its applications span from drug discovery to material science, driven by its unique structural features and bioactive potential. As research continues to uncover its full capabilities, this molecule is poised to play a pivotal role in advancing scientific and industrial innovations.
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